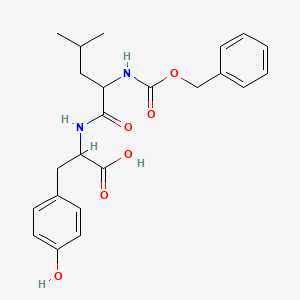
Z-LEU-TYR-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-LEU-TYR-OH is a synthetic compound with the molecular formula C23H28N2O6 and a molecular weight of 428.5 g/mol. This compound is not intended for human or veterinary use and is typically utilized in controlled laboratory environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-LEU-TYR-OH involves the coupling of benzyloxycarbonyl-protected leucine and tyrosine. The reaction typically employs peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out under mild conditions to preserve the integrity of the benzyloxycarbonyl protecting group .
Industrial Production Methods
These methods often utilize automated peptide synthesizers and high-purity reagents to ensure consistency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Z-LEU-TYR-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinone derivatives.
Reduction: The benzyloxycarbonyl protecting group can be removed through hydrogenation.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives of tyrosine.
Reduction: Deprotected leucyltyrosine.
Substitution: Various peptide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Scientific Research Applications
Z-Tyr-Leu-OH has diverse applications across several scientific domains:
Chemistry
- Intermediate in Peptide Synthesis : Z-Tyr-Leu-OH is employed as a building block in the synthesis of more complex peptides and proteins. Its well-defined structure aids in studying peptide chemistry .
- Model Compound : It serves as a model for developing new synthetic methods and understanding peptide interactions.
Biology
- Protein-Protein Interactions : The compound is utilized to investigate interactions between proteins, contributing to our understanding of cellular processes .
- Enzyme-Substrate Interactions : It provides insights into the role of specific amino acid residues in enzyme activity .
Medicine
- Peptide-Based Drug Development : Z-Tyr-Leu-OH is significant in designing therapeutic agents due to its ability to mimic natural peptides, facilitating drug discovery .
- Cancer Research : Studies have shown that similar peptides can inhibit tumor progression by interfering with angiogenesis pathways, highlighting potential therapeutic uses .
Industry
- Production of Biomaterials : Z-Tyr-Leu-OH is used in creating peptide-based materials, which have applications in biotechnology and pharmaceuticals .
Case Studies
Several studies illustrate the practical applications of Z-Tyr-Leu-OH:
- A study demonstrated that peptide derivatives similar to Z-Tyr-Leu-OH could inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis, suggesting a pathway for cancer treatment .
- Research on proteasome inhibitors highlighted the effectiveness of peptide aldehydes related to Z-Tyr-Leu-OH against Trypanosoma brucei, showcasing its potential in treating parasitic infections .
Mécanisme D'action
The mechanism of action of Z-LEU-TYR-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group serves as a protective moiety, allowing the compound to interact with its targets without premature degradation. The leucine and tyrosine residues contribute to the binding affinity and specificity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with similar protective groups and applications in proteasome inhibition.
N-benzyloxycarbonyl-L-serine benzyl ester: Another peptide derivative with protective groups used in peptide synthesis.
Uniqueness
Z-LEU-TYR-OH is unique due to its specific combination of leucine and tyrosine residues, which confer distinct biochemical properties. Its applications in cancer research and peptide synthesis further highlight its importance in scientific research.
Propriétés
Numéro CAS |
40908-35-8 |
|---|---|
Formule moléculaire |
C23H28N2O6 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H28N2O6/c1-15(2)12-19(25-23(30)31-14-17-6-4-3-5-7-17)21(27)24-20(22(28)29)13-16-8-10-18(26)11-9-16/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29) |
Clé InChI |
LYFZBGIZNYYJJR-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Key on ui other cas no. |
40908-35-8 |
Séquence |
LY |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















